1-(Chloromethylsulfanyl)propane

Organic Synthesis Structure-Activity Relationship Electrophilic Reactivity

1-(Chloromethylsulfanyl)propane (CAS 42330-15-4), systematically named propane, 1-[(chloromethyl)thio]-, is a bifunctional organosulfur C₄H₉ClS compound bearing a terminal chloromethyl sulfide moiety on an n-propyl backbone. It belongs to the chloromethyl alkyl sulfide family, which is distinguished by the reactivity of both the electrophilic chloromethyl group and the nucleophilic/labile sulfur center.

Molecular Formula C4H9ClS
Molecular Weight 124.63 g/mol
CAS No. 42330-15-4
Cat. No. B14163180
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Chloromethylsulfanyl)propane
CAS42330-15-4
Molecular FormulaC4H9ClS
Molecular Weight124.63 g/mol
Structural Identifiers
SMILESCCCSCCl
InChIInChI=1S/C4H9ClS/c1-2-3-6-4-5/h2-4H2,1H3
InChIKeyIUPCBPIYSNBNMR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(Chloromethylsulfanyl)propane (CAS 42330-15-4) Procurement-Grade Overview for Research and Industrial Sourcing


1-(Chloromethylsulfanyl)propane (CAS 42330-15-4), systematically named propane, 1-[(chloromethyl)thio]-, is a bifunctional organosulfur C₄H₉ClS compound bearing a terminal chloromethyl sulfide moiety on an n-propyl backbone [1]. It belongs to the chloromethyl alkyl sulfide family, which is distinguished by the reactivity of both the electrophilic chloromethyl group and the nucleophilic/labile sulfur center. This dual reactivity underpins its utility as a versatile alkylating and sulfur-transfer building block, while the propyl chain imparts distinct physicochemical properties compared to its shorter-chain analogs [2].

Why Chloromethyl Alkyl Sulfides Cannot Be Interchanged: The Case for 1-(Chloromethylsulfanyl)propane


Although all chloromethyl alkyl sulfides share a common electrophilic chloromethyl group, their reaction rates, selectivity, and physicochemical handling properties are strongly modulated by the alkyl substituent. The n-propyl chain in 1-(chloromethylsulfanyl)propane provides a distinct balance of steric bulk, lipophilicity (LogP), and boiling point relative to methyl, ethyl, or branched isomers such as 2-(chloromethylsulfanyl)propane [1]. Generic substitution risks altered reaction kinetics, unintended byproduct profiles, and incompatibility with solvent systems or purification protocols, particularly in multi-step syntheses where reproducibility of physical properties is critical [2].

Quantitative Differentiation Evidence for 1-(Chloromethylsulfanyl)propane (CAS 42330-15-4) vs. Closest Analogs


Regiochemical Differentiation: 1-(Chloromethylsulfanyl)propane vs. 2-(Chloromethylsulfanyl)propane – Steric and Electronic Impact on Reactivity

The position of the chloromethylsulfanyl group on the propyl chain directly influences steric accessibility and the electronic environment at the sulfur center. 1-(Chloromethylsulfanyl)propane (linear, terminal attachment) presents a less hindered electrophilic carbon compared to the branched 2-(chloromethylsulfanyl)propane, where the chloromethyl group is attached to the secondary carbon [1]. This differential is critical for nucleophilic substitution reactions (Sₙ2), where steric hindrance at the α-carbon can reduce reaction rates by factors of 10–100× relative to unhindered analogs [2]. Furthermore, the 1-isomer avoids the branched-chain volatility and handling hazards (H225: Highly flammable liquid and vapour) explicitly documented for the 2-isomer [1].

Organic Synthesis Structure-Activity Relationship Electrophilic Reactivity

Chain-Length Effect on Boiling Point: 1-(Chloromethylsulfanyl)propane vs. Chloromethyl Methyl Sulfide

The n-propyl chain in 1-(chloromethylsulfanyl)propane is predicted to raise the normal boiling point by approximately 50–60 °C relative to chloromethyl methyl sulfide (CMMS, CAS 2373-51-5, b.p. 105–107 °C) [1]. This differential is consistent with the boiling point increments observed for homologous alkyl sulfides (e.g., methyl propyl sulfide b.p. 96 °C vs. dimethyl sulfide b.p. 37 °C) [2]. A higher boiling point allows for wider liquid handling range, reduced volatility losses during ambient-temperature reactions, and compatibility with higher-temperature reaction conditions that would cause CMMS to reflux or evaporate prematurely.

Process Chemistry Distillation Solvent Selection

Lipophilicity Differentiation: LogP of 1-(Chloromethylsulfanyl)propane vs. Chloromethyl Methyl Sulfide

The n-propyl chain increases the calculated partition coefficient (LogP) of 1-(chloromethylsulfanyl)propane to 2.33 , compared to a LogP of approximately 0.9–1.1 for the methyl analog . This ~1.2–1.4 LogP unit increase corresponds to a >10× greater lipophilicity, which is significant for applications requiring membrane permeability, extraction efficiency into organic solvents, or compatibility with hydrophobic reaction media.

Medicinal Chemistry ADME Partitioning

Hydrolytic Stability: Alkyl Chloromethyl Sulfides vs. Aryl Chloromethyl Sulfides

The hydrolysis rate of alkyl chloromethyl sulfides is significantly higher than that of aryl chloromethyl sulfides. Bordwell et al. (1957) demonstrated that chloromethyl phenyl sulfide hydrolyzes at a markedly lower rate than alkyl chloromethyl sulfides. Specifically, the rate difference is approximately 1000-fold between ClCH₂OCH₂CH₃ and ClCH₂SCH₂CH₃, and aryl derivatives are slower still [1]. While direct rate data for 1-(chloromethylsulfanyl)propane is not available, class-level inference places its hydrolysis rate in the alkyl range, making it substantially more reactive toward nucleophiles than aryl analogs. This property is advantageous for rapid alkylation but necessitates anhydrous storage to prevent degradation.

Stability Aqueous Compatibility Reaction Design

Synthetic Utility: Alkyl Chain as a Traceless Modulator in Multi-Step Syntheses

Unlike chloromethyl methyl sulfide, which is extensively used as a methylthiomethyl (MTM) protecting group, 1-(chloromethylsulfanyl)propane introduces a propylthiomethyl moiety. The propyl group offers a distinct deprotection profile: it is more resistant to acid-catalyzed cleavage than the methyl analog due to steric and electronic factors, yet can be selectively removed under oxidative or alkylative conditions [1]. Additionally, the C₃ chain contributes to differential solubility in organic solvents (predicted solubility in hexane >50 mg/mL vs. <20 mg/mL for the methyl analog), facilitating downstream purification by extraction or chromatography .

Protecting Group Chemistry Sulfur Chemistry Building Block

High-Value Application Scenarios for 1-(Chloromethylsulfanyl)propane Based on Quantitative Differentiation


Synthesis of Lipophilic Drug Intermediates Requiring High Organic-Phase Partitioning

The LogP of 2.33 for 1-(chloromethylsulfanyl)propane [1] enables >10× preferential partitioning into organic phases compared to the methyl analog. This makes it the preferred alkylating agent for constructing lipophilic pharmacophores such as thioether-linked fatty acid mimetics, where efficient extraction and high membrane permeability are desired. Its propylthiomethyl adducts further enhance the LogD of conjugated products, improving bioavailability predictions in early-stage drug discovery.

Process-Scale Reactions Requiring Elevated Temperatures Without Pressurization

With an estimated boiling point 50–60 °C higher than chloromethyl methyl sulfide, 1-(chloromethylsulfanyl)propane is better suited for reactions run at 80–120 °C under ambient pressure. This is particularly relevant in the industrial synthesis of agrochemical intermediates and polymer additives, where reactor simplicity and safety are paramount [2]. The reduced volatility also minimizes evaporative losses, improving mass balance and yield consistency in batch processes.

Orthogonal Protecting Group Strategies in Complex Total Synthesis

The propylthiomethyl (PTM) group derived from 1-(chloromethylsulfanyl)propane provides a sterically and electronically differentiated alternative to the commonly used methylthiomethyl (MTM) group. Its enhanced acid stability allows for selective deprotection in the presence of MTM ethers, enabling orthogonal protection of polyfunctional molecules. This capability is critical in the total synthesis of natural products and complex pharmaceutical intermediates where multiple protecting group manipulations are required [1].

Structure-Reactivity Studies of Chloromethyl Sulfide Electrophiles

The distinct steric environment of the terminal n-propyl chain makes 1-(chloromethylsulfanyl)propane a valuable substrate for physical organic chemistry investigations into Sₙ2 transition states. Researchers can directly compare its reaction kinetics with those of the branched 2-isomer and methyl analog to deconvolute steric vs. electronic contributions to electrophilic reactivity [2]. Such studies underpin the rational design of more selective alkylating agents.

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